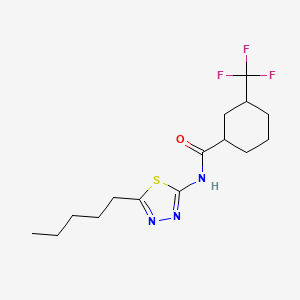
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. This compound has shown promising results in preclinical studies, and its unique mechanism of action makes it an interesting candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide is not fully understood, but it is believed to involve the modulation of the activity of certain neurotransmitter receptors in the brain. Specifically, N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide has been shown to bind to the alpha-7 nicotinic acetylcholine receptor, which is involved in learning and memory processes. By modulating the activity of this receptor, N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide may enhance cognitive function and memory retention.
Biochemical and Physiological Effects:
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter receptor activity, the enhancement of synaptic plasticity, and the reduction of neuroinflammation. These effects are believed to be responsible for the cognitive-enhancing properties of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide is its unique mechanism of action, which makes it an interesting candidate for further research. However, one limitation of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide is that it has only been studied in preclinical models, and its efficacy and safety in humans have not yet been established.
Direcciones Futuras
There are several future directions for research on N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide. One area of interest is the development of more potent and selective analogs of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide that can be used to further elucidate its mechanism of action. Another area of interest is the evaluation of the safety and efficacy of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide in human clinical trials. Additionally, N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide may have potential applications in the treatment of other cognitive disorders, such as schizophrenia and Parkinson's disease.
Métodos De Síntesis
The synthesis of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide involves several steps, including the formation of the thiadiazole ring, the introduction of the pentyl chain, and the addition of the trifluoromethyl group. The final step involves the coupling of the cyclohexane-1-carboxamide moiety to the rest of the molecule. The synthesis of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Aplicaciones Científicas De Investigación
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease. In these studies, N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide has been shown to improve cognitive function and memory retention. N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide has also been studied in vitro, where it has been shown to modulate the activity of certain neurotransmitter receptors that are involved in cognitive function.
Propiedades
IUPAC Name |
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3OS/c1-2-3-4-8-12-20-21-14(23-12)19-13(22)10-6-5-7-11(9-10)15(16,17)18/h10-11H,2-9H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMMYLUGWZEKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2CCCC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzoyl]piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7550808.png)
![3-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7550821.png)
![N-(2-bromo-4-methylphenyl)-2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]propanamide](/img/structure/B7550823.png)
![1-acetyl-N-[2-(N-methylanilino)propyl]-2,3-dihydroindole-5-carboxamide](/img/structure/B7550828.png)
![4-(5-chlorothiophen-2-yl)-4-oxo-N-[2-(2,2,2-trifluoroethylsulfanyl)phenyl]butanamide](/img/structure/B7550837.png)
![N-(cyclohexylmethyl)-2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-methylbenzamide](/img/structure/B7550841.png)
![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7550845.png)
![2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7550851.png)

![4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B7550873.png)

![5-(cyclopropylsulfamoyl)-N,2-dimethyl-N-[phenyl(pyridin-2-yl)methyl]benzamide](/img/structure/B7550886.png)
![N-cyclohexyl-N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7550897.png)
![[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7550902.png)